3-t-Butoxycarbonylaminopropyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

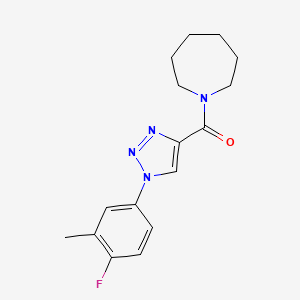

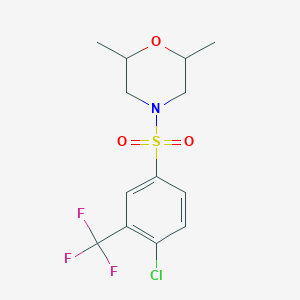

3-t-Butoxycarbonylaminopropyl isocyanate is an organic compound that contains an isocyanate group . Isocyanates are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .

Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis

The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Applications De Recherche Scientifique

Preparation of Compounds

- 3-t-Butoxycarbonylaminopropyl isocyanate serves as an intermediate in the preparation of various compounds. A practical and safe route for its preparation, using bis(trichloromethyl) carbonate and 4-nitroaniline under mild conditions, has been developed to generate isocyanate, followed by the addition of t-butanol (Rao et al., 2001).

Catalysis and Green Chemistry

- Iron (III) triflate has been used as an efficient catalyst for N-t-butoxycarbonylation of amines with di-t-butyl dicarbonate under solvent-free conditions. This method is considered green due to its low cost, chemoselectivity, and the recyclability of the catalyst (Feng et al., 2013).

Postsynthetic Modification in Metal-Organic Frameworks

- Isocyanates, including this compound, are used in postsynthetic modification of metal-organic frameworks (MOFs). This process allows the introduction of various functional groups, demonstrating the versatility of isocyanates in modifying MOF structures (Garibay et al., 2009).

Functionalized Nanomaterials

- The isocyanate group is instrumental in functionalizing carbon nanotubes. This modification extends nanotube chemistry and facilitates applications in polymer composites and coatings (Zhao et al., 2004).

Thermal Degradation Studies

- Thermal degradation mechanisms of certain polymers have been studied using isocyanates. TGA/FTIR was employed to investigate the thermal degradation mechanism of self-curable polyurethanes obtained from isophorone diisocyanate and N-butyl 3-trimethoxysilyl propyl amine (Aguirresarobe et al., 2012).

Catalyst-Free N-tert-Butoxycarbonylation

- Catalyst-free N-tert-butoxycarbonylation of amines in water has been reported, where the N-t-Boc derivatives were formed chemoselectively without any side products. This method highlights the selectivity of the reaction in various amine types (Chankeshwara & Chakraborti, 2006).

Heterogeneous and Recyclable Catalysis

- Heteropoly acid H3PW12O40 has been used as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting an environmentally benign approach to this chemical transformation (Heydari et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 3-t-Butoxycarbonylaminopropyl isocyanate are amino groups in various biological molecules . This compound is known to react readily with amino groups to form stable urea linkages . These reactions are widely exploited in various industrial applications, including the synthesis of polyurethanes .

Mode of Action

This compound interacts with its targets through a process known as hydrolysis . This reaction can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of the isocyanate group, leading to the formation of carbamate or imidic acid . The hydrolysis reaction is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of polyurethanes . The compound’s reaction with amino groups leads to the formation of urea linkages, which are key components in the structure of polyurethane materials . These reactions can significantly influence the properties of the resulting polymers, affecting their flexibility, rigidity, and other physical characteristics .

Result of Action

The primary result of the action of this compound is the formation of urea linkages through its reaction with amino groups . This can lead to the synthesis of polyurethane materials with various physical properties . . Inhalation of isocyanates is associated with respiratory issues such as asthma, inflammation in the respiratory tract, and even cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can catalyze the hydrolysis reaction of isocyanates . Additionally, concerns about the environmental impact of fossil-based isocyanates have led to increased interest in green counterparts . This highlights the importance of considering environmental factors when studying the action of this compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-(3-isocyanatopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7-12/h4-6H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTWKGLCTVICLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76197-73-4 |

Source

|

| Record name | tert-butyl N-(3-isocyanatopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)

![Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2410252.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)

![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)